N,N'-Dibenzylphthalamide
CAS No.: 38228-99-8
Cat. No.: VC3827179
Molecular Formula: C22H20N2O2
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38228-99-8 |
|---|---|
| Molecular Formula | C22H20N2O2 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-N,2-N-dibenzylbenzene-1,2-dicarboxamide |
| Standard InChI | InChI=1S/C22H20N2O2/c25-21(23-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(26)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25)(H,24,26) |
| Standard InChI Key | STGVIVVZSAQRGJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
N,N'-Dibenzylphthalamide belongs to the phthalamide family, featuring a central isoindole-1,3-dione core with two benzyl groups attached to the nitrogen atoms. Its molecular formula is C₂₂H₂₀N₂O₂, with a molecular weight of 344.41 g/mol . The compound’s structure enables π-π stacking interactions due to the aromatic benzyl groups, which influence its solubility and crystallinity.
Synthetic Methodologies
Advanced Route Using DBU-Mediated Lossen Rearrangement
A high-yield synthesis (98%) of N,N'-Dibenzylphthalamide was achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane under inert conditions . The reaction proceeds via a Lossen-type rearrangement, where DBU acts as both a base and a catalyst:
Key reaction parameters:
Applications in Multi-Target Directed Ligands (MTDLs)
Electron-Accepting Materials
The phthalimide core in N,N'-Dibenzylphthalamide is isoelectronic with benzo-tetracyanoquinodimethane (TCNQ), a well-known electron acceptor . Cyclic voltammetry studies on similar N-alkylphthalimides revealed reduction potentials between -1.2 V to -1.5 V vs. SCE, suggesting utility in organic semiconductors .
Stability and Degradation Pathways
Thermal Behavior
Under pyrolysis conditions (>200°C), N-substituted phthalimides undergo intramolecular cyclization. For instance, N-(2-aminophenyl)phthalimide forms benzo imidazo[2,1-a]isoindol-11-one via a radical-mediated pathway . While analogous data for N,N'-Dibenzylphthalamide are lacking, its thermal stability is likely comparable.
Photochemical Inertness
Esters and amides of N-(2-hydroxyphenyl)phthalimide derivatives are photochemically stable under UV irradiation (λ = 254 nm) . This property suggests potential for N,N'-Dibenzylphthalamide in light-resistant coatings or optoelectronic applications.
Industrial and Pharmacological Prospects
Scale-Up Challenges
Industrial synthesis requires addressing:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume